An In-depth Technical Guide to 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide
An In-depth Technical Guide to 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is an organophosphorus compound with the chemical formula C₁₈H₁₅O₃P.[1][2][3][4] This molecule incorporates a diphenylphosphine oxide group attached to a hydroquinone moiety. The presence of the phosphine oxide group, a strong hydrogen bond acceptor, and the dihydroxyphenyl ring suggests potential for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide, with a focus on its relevance to researchers in chemistry and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅O₃P | PubChem[1][2] |
| Molecular Weight | 310.29 g/mol | Santa Cruz Biotechnology[3][4] |
| CAS Number | 13291-46-8 | Santa Cruz Biotechnology[3][4] |
| IUPAC Name | 2-(diphenylphosphoryl)benzene-1,4-diol | PubChem[1][2] |
| Appearance | White to Almost white powder to crystal | TCI Chemicals |
| Melting Point | 212.0 to 217.0 °C | TCI Chemicals |
| Purity | >97.0% (GC) | TCI Chemicals |
| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |
Synthesis
The synthesis of 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is achieved through the reaction of diphenylphosphine oxide with p-benzoquinone.[5] This reaction is a nucleophilic addition of the phosphorus atom of diphenylphosphine oxide to the electrophilic carbon of the benzoquinone ring.
Synthesis of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide.
Experimental Protocol: Synthesis of Diphenylphosphine Oxide (Precursor)
A common precursor, diphenylphosphine oxide, can be synthesized via the hydrolysis of chlorodiphenylphosphine.
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Reaction Setup: A solution of chlorodiphenylphosphine (e.g., 9.2 g, 41.7 mmol) is added to aqueous HCl (1 M, 50 mL).
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Reaction Execution: The mixture is stirred at room temperature overnight.
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Work-up: The reaction mixture is extracted with dichloromethane. The organic layer is then washed sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl.
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Isolation: The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield diphenylphosphine oxide as a colorless solid.
Experimental Protocol: Synthesis of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide
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Reaction Setup: In a round-bottom flask, dissolve diphenylphosphine oxide in a suitable solvent such as toluene.
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Reagent Addition: Add p-benzoquinone to the solution. The molar ratio should be optimized, but a 1:1 ratio is a reasonable starting point.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).
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Purification: After the reaction is complete, the product can be purified by column chromatography on silica gel. A solvent system such as a mixture of ethyl acetate and hexane is a common choice for eluting phosphine oxides.[6] Recrystallization from a suitable solvent system can be performed for further purification.
Spectroscopic Characterization
The structure of 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide can be confirmed using various spectroscopic techniques. Although specific spectra for this compound were not found in the search results, the expected spectral features based on its structure and data from similar compounds are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide, ¹H, ¹³C, and ³¹P NMR spectra are particularly informative.
General Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Data Acquisition: Record the ¹H, ¹³C, and ³¹P NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[6][7]
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C).
Expected Spectral Data:
| Nucleus | Expected Chemical Shift Range (ppm) and Multiplicity | Key Structural Information |
| ¹H NMR | 7.0 - 8.0 (m) | Aromatic protons of the diphenyl groups. |
| 6.5 - 7.0 (m) | Aromatic protons of the dihydroxyphenyl ring. | |
| ~5.0 - 9.0 (br s) | Phenolic hydroxyl protons (position can vary and signal may be broad). | |
| ¹³C NMR | 115 - 160 (m) | Aromatic carbons. Carbons attached to oxygen will be downfield. Carbons coupled to phosphorus will show splitting (J-coupling). |
| ³¹P NMR | 20 - 40 | A single peak is expected for the phosphine oxide phosphorus atom. The exact chemical shift is sensitive to the electronic environment.[6][7] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
General Experimental Protocol for FT-IR Spectroscopy:
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Salient Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Phenolic hydroxyl groups |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| ~1600, ~1480, ~1440 | C=C stretch | Aromatic rings |
| ~1200 | P=O stretch | Phosphine oxide |
| ~1120 | P-C stretch | Phenyl-phosphorus bond |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data (from PubChem): [8]
| Adduct | m/z |
| [M+H]⁺ | 311.08315 |
| [M+Na]⁺ | 333.06509 |
| [M-H]⁻ | 309.06859 |
Potential Applications in Drug Development
While no specific biological activities or signaling pathway involvements have been reported for 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide itself, the phosphine oxide functional group is of growing interest in medicinal chemistry. Phosphine oxides are recognized for their ability to act as strong hydrogen bond acceptors, which can lead to improved interactions with biological targets. They can also enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.
For instance, the approved anti-cancer drug Brigatinib contains a phosphine oxide moiety, highlighting the potential of this functional group in modern drug design. The dihydroxyphenyl portion of the molecule is also a common pharmacophore found in various biologically active compounds.
Given its structural features, 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide could be a valuable scaffold or intermediate for the synthesis of novel compounds for biological screening. Further research is warranted to explore its potential cytotoxic, enzyme inhibitory, or receptor binding activities.
Logical workflow for evaluating the compound in drug discovery.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is classified with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H411: Toxic to aquatic life with long lasting effects.
Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area, and release to the environment should be avoided.[1]
Conclusion
2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is a readily synthesizable compound with interesting structural features that make it a candidate for further investigation in materials science and medicinal chemistry. This guide provides a foundational understanding of its chemical properties and characterization. Future research should focus on obtaining detailed experimental data for its synthesis and spectroscopic properties, and more importantly, on exploring its biological activity profile to unlock its potential in drug discovery and development.
References
- 1. 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide | C18H15O3P | CID 2783495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenylphosphine oxide | C12H11OP | CID 254003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide | 13291-46-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. PubChemLite - 2,5-dihydroxyphenyl(diphenyl)phosphine oxide (C18H15O3P) [pubchemlite.lcsb.uni.lu]
